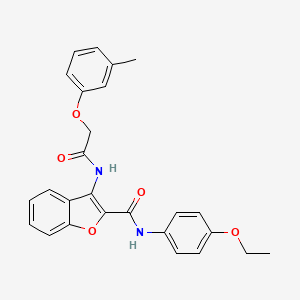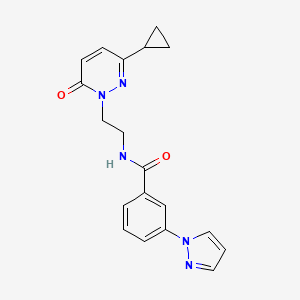
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of various cytokines involved in immune responses.
Applications De Recherche Scientifique
Synthesis and Antiviral Applications
The chemical compound N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide, due to its structural complexity, has been a subject of scientific research for its potential applications in various fields. Notably, its applications in antiviral drug discovery have been explored, particularly focusing on the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives showing remarkable antiavian influenza virus activity. These compounds were prepared through reactions involving benzoyl isothiocyanate and further chemical modifications, resulting in derivatives with significant antiviral activities against bird flu influenza H5N1, demonstrating the compound's relevance in the development of antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Antifungal Evaluations
Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, new thienopyrimidine derivatives were synthesized and showed pronounced antimicrobial activity. This indicates the potential of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide derivatives as effective agents in combating microbial infections, highlighting the versatility of this compound in the development of new antimicrobial agents (Bhuiyan et al., 2006).
Ethylene Biosynthesis Inhibition
In agriculture, the derivatives of this compound have been investigated for their role in inhibiting ethylene biosynthesis in plants. A study identified pyrazinamide, a structurally related compound, as an inhibitor of ethylene biosynthesis, suggesting that derivatives of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide could potentially regulate plant metabolism and ethylene biosynthesis. This application is particularly significant in extending the shelf life of fruits and flowers by reducing postharvest loss (Sun et al., 2017).
Anti-Tubercular Agents
Additionally, research on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents has shown significant activity against Mycobacterium tuberculosis. This highlights the therapeutic potential of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide derivatives in treating tuberculosis, further emphasizing the compound's importance in medicinal chemistry and drug development (Srinivasarao et al., 2020).
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-8-7-17(14-5-6-14)22-24(18)12-10-20-19(26)15-3-1-4-16(13-15)23-11-2-9-21-23/h1-4,7-9,11,13-14H,5-6,10,12H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQDSCPDTUTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

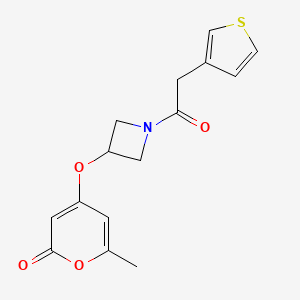
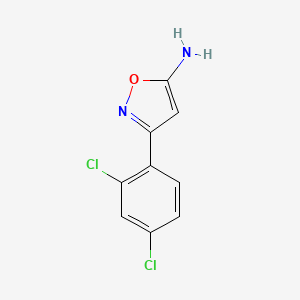

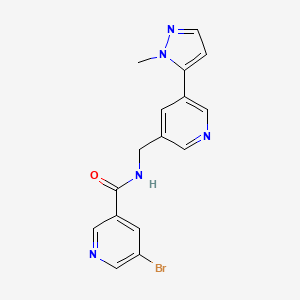
![N-(3,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921445.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2921446.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)({3-[methyl(prop-2-yn-1-yl)amino]propyl})amine](/img/structure/B2921447.png)
![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride](/img/structure/B2921448.png)

![6-Bromobenzo[B]thiophene-3-carbaldehyde](/img/structure/B2921452.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2921454.png)
![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)
![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)
